molecular formula C7H12O2 B1527034 2-(Oxan-3-yl)acetaldehyde CAS No. 1050493-75-8

2-(Oxan-3-yl)acetaldehyde

Cat. No.: B1527034
CAS No.: 1050493-75-8
M. Wt: 128.17 g/mol
InChI Key: AFVRMQAWHRPFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2H-pyran-3-ylacetaldehyde typically involves the reaction of aldehydes with 3-buten-1-ol in the presence of catalysts such as niobium (V) chloride. This reaction proceeds under mild conditions and yields the desired product efficiently . Other methods include the use of cerium ammonium nitrate for the reaction of tertiary 1,4- and 1,5-diols, which also produces tetrahydropyran derivatives .

Industrial Production Methods: Industrial production methods for tetrahydro-2H-pyran-3-ylacetaldehyde are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving platinum or lanthanide triflates, is likely to be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(Oxan-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-3-ylacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyran ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Tetrahydropyran: Lacks the aldehyde functional group.

    2H-Pyran: Contains a double bond in the ring structure.

    Dihydro-2H-pyran: Contains a partially saturated ring with one double bond.

Uniqueness: 2-(Oxan-3-yl)acetaldehyde is unique due to the presence of both the tetrahydropyran ring and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-(oxan-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-3-7-2-1-5-9-6-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRMQAWHRPFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296859
Record name Tetrahydro-2H-pyran-3-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050493-75-8
Record name Tetrahydro-2H-pyran-3-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050493-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-3-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-3-yl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-[2-(methoxy)ethenyl]tetrahydro-2H-pyran (2.22 gm) in THF (15 ml) was added 2N hydrochloric acid (15 ml). After 1 h the mixture was diluted with water and extracted three times with ether. The combined extracts were washed with brine, dried (Na2SO4) and evaporated to give the title product as a pale yellow oil, yield 1.79 g.
Name
3-[2-(methoxy)ethenyl]tetrahydro-2H-pyran
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-3-yl)acetaldehyde
Reactant of Route 2
2-(Oxan-3-yl)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Oxan-3-yl)acetaldehyde
Reactant of Route 4
2-(Oxan-3-yl)acetaldehyde
Reactant of Route 5
2-(Oxan-3-yl)acetaldehyde
Reactant of Route 6
2-(Oxan-3-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.